1-Butylisoquinolin-3-amine
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Overview
Description
1-Butylisoquinolin-3-amine is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylisoquinolin-3-amine can be synthesized through several methods. One common approach involves the reaction of isoquinoline with butylamine under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete reaction. Another method involves the use of palladium-catalyzed coupling reactions, which are efficient and provide high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butylisoquinolin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
1-Butylisoquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-butylisoquinolin-3-amine exerts its effects is primarily through interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Isoquinoline: The parent compound, which shares the core structure but lacks the butyl and amine groups.
Quinoline: A similar heterocyclic compound with a nitrogen atom in a different position.
1-Butylquinolin-3-amine: A closely related compound with similar properties but different reactivity due to the position of the nitrogen atom.
Uniqueness: 1-Butylisoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-butylisoquinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-3-8-12-11-7-5-4-6-10(11)9-13(14)15-12/h4-7,9H,2-3,8H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKJXZSRLUEWJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364897 |
Source
|
Record name | 1-butylisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82117-28-0 |
Source
|
Record name | 1-butylisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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